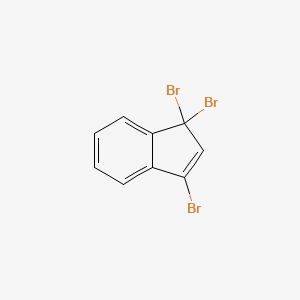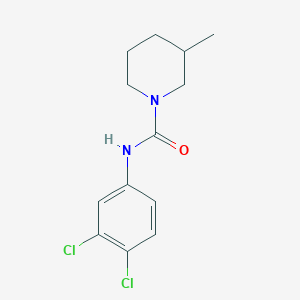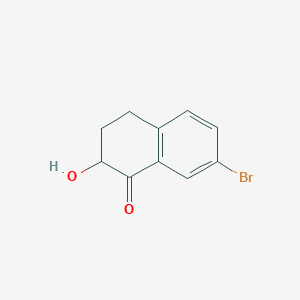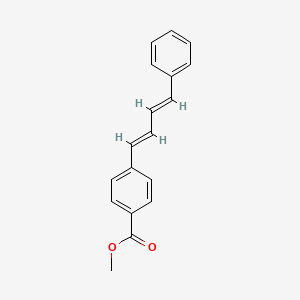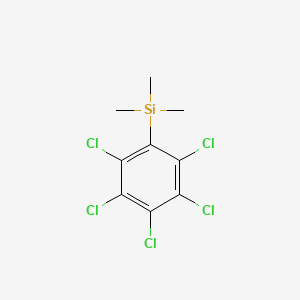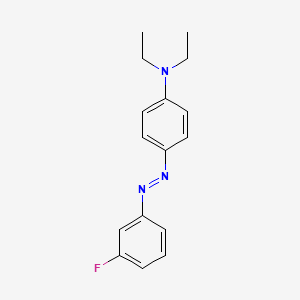
4-(Diethylamino)-3'-fluoroazobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Diethylamino)-3’-fluoroazobenzene is an organic compound that belongs to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is notable for its unique structural features, including a diethylamino group and a fluoro substituent, which impart distinct chemical and physical properties. Azobenzenes are widely studied for their photochromic properties, meaning they can undergo reversible changes in color upon exposure to light, making them useful in various applications such as dyes, molecular switches, and optical data storage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-3’-fluoroazobenzene typically involves the diazotization of an aromatic amine followed by a coupling reaction with a suitable aromatic compound. One common method is as follows:
Diazotization: The starting material, 4-(Diethylamino)aniline, is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 3-fluoroaniline in an alkaline medium to form the desired azobenzene compound.
The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4-(Diethylamino)-3’-fluoroazobenzene may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems ensures consistent product quality and minimizes the risk of side reactions.
化学反应分析
Types of Reactions
4-(Diethylamino)-3’-fluoroazobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the azo group (N=N) can yield hydrazo compounds or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
科学研究应用
4-(Diethylamino)-3’-fluoroazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a photochromic dye in studies of molecular switches and light-responsive materials.
Biology: Employed in the development of photoresponsive biomolecules for controlled biological processes.
Medicine: Investigated for potential use in photodynamic therapy and drug delivery systems.
Industry: Utilized in the manufacture of optical data storage devices and sensors.
作用机制
The mechanism of action of 4-(Diethylamino)-3’-fluoroazobenzene is primarily based on its photochromic properties. Upon exposure to light, the compound undergoes a reversible trans-cis isomerization around the azo bond (N=N). This change in molecular conformation can alter the compound’s physical and chemical properties, such as color and solubility, enabling its use in various applications.
相似化合物的比较
Similar Compounds
4-(Diethylamino)azobenzene: Lacks the fluoro substituent, resulting in different electronic and steric properties.
3’-Fluoroazobenzene: Does not have the diethylamino group, affecting its solubility and reactivity.
4-(Dimethylamino)-3’-fluoroazobenzene: Similar structure but with a dimethylamino group instead of diethylamino, leading to variations in chemical behavior.
Uniqueness
4-(Diethylamino)-3’-fluoroazobenzene is unique due to the combined presence of the diethylamino and fluoro groups, which confer distinct electronic effects and steric hindrance. These features make it particularly useful in applications requiring precise control over molecular properties, such as in the design of advanced photoresponsive materials.
属性
CAS 编号 |
107880-07-9 |
|---|---|
分子式 |
C16H18FN3 |
分子量 |
271.33 g/mol |
IUPAC 名称 |
N,N-diethyl-4-[(3-fluorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H18FN3/c1-3-20(4-2)16-10-8-14(9-11-16)18-19-15-7-5-6-13(17)12-15/h5-12H,3-4H2,1-2H3 |
InChI 键 |
WBAPZYAUNDQWNB-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-{[(2-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15075800.png)
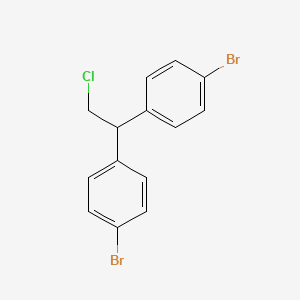
![8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B15075825.png)
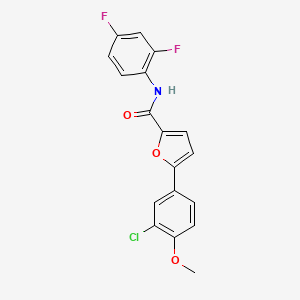
![2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B15075830.png)
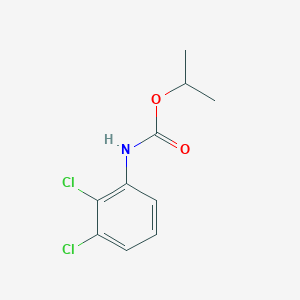
![{[1-(Phenylselanyl)cyclopentyl]selanyl}benzene](/img/structure/B15075840.png)
